6-bromo-1-(difluoromethyl)isoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
1976052-16-0 |
|---|---|
Molecular Formula |
C10H6BrF2N |
Molecular Weight |
258.06 g/mol |
IUPAC Name |
6-bromo-1-(difluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H6BrF2N/c11-7-1-2-8-6(5-7)3-4-14-9(8)10(12)13/h1-5,10H |
InChI Key |
PHOMVFRCNKOODI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(F)F)C=C1Br |
Purity |
95 |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity of 6 Bromo 1 Difluoromethyl Isoquinoline
Electronic Effects of Bromine and Difluoromethyl Substituents on the Isoquinoline (B145761) Nucleus
The electronic character of 6-bromo-1-(difluoromethyl)isoquinoline is significantly influenced by the strong electron-withdrawing nature of both the bromine atom at the 6-position and the difluoromethyl group at the 1-position.
Inductive and Resonance Effects on Electron Density Distribution
The bromine and difluoromethyl substituents primarily exert their influence through inductive and resonance effects, which alter the electron density distribution across the isoquinoline ring system.
Inductive Effect: Both bromine and the difluoromethyl group are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I effect). The difluoromethyl group, with two fluorine atoms, has a more potent inductive effect than the single bromine atom. This effect withdraws electron density from the carbon atoms to which they are attached and, to a lesser extent, from adjacent atoms in the ring. This results in a general decrease in electron density across both the benzene (B151609) and pyridine (B92270) rings of the isoquinoline core.
Resonance Effect:
Difluoromethyl Group: The difluoromethyl group does not have a significant resonance effect. Its impact is almost entirely due to its strong inductive electron withdrawal.
The combination of these effects leads to a significant polarization of the isoquinoline nucleus. The pyridine ring, already electron-deficient due to the nitrogen atom, is further deactivated by the potent -I effect of the difluoromethyl group at the C1 position. The benzene ring is also deactivated by the -I effect of the bromine at C6.
Influence on Aromaticity and Reactivity
The pyridine ring, in particular, becomes highly electron-deficient, making the C1 and C3 positions susceptible to nucleophilic substitution. youtube.com The benzene ring, while less deactivated than the pyridine ring, will still exhibit reduced reactivity towards electrophiles compared to unsubstituted benzene. Electrophilic substitution, if it occurs, is directed to the 5 and 8 positions, away from the deactivating influence of the bromine and the pyridine nitrogen. youtube.comyoutube.com
Electrophilic and Nucleophilic Substitution Reactions at the Isoquinoline Core
The reactivity of the this compound core is dictated by the electronic effects of its substituents, which direct incoming reagents to specific positions.
Reactivity at Different Positions of the Isoquinoline Ring
The presence of the electron-withdrawing bromine and difluoromethyl groups creates a distinct pattern of reactivity within the isoquinoline ring system.
Nucleophilic Substitution: The pyridine ring is the primary site for nucleophilic attack due to its electron-deficient nature, which is further amplified by the difluoromethyl group at C1. imperial.ac.uk Nucleophilic substitution reactions are most likely to occur at the C1 and C3 positions. youtube.com The C1 position is particularly activated for nucleophilic attack due to the direct attachment of the strongly electron-withdrawing difluoromethyl group.
Electrophilic Substitution: Electrophilic substitution reactions are generally disfavored due to the deactivating nature of the substituents. However, if forced to occur, they will preferentially take place on the benzene ring, which is more electron-rich than the pyridine ring. gcwgandhinagar.comimperial.ac.uk The preferred sites for electrophilic attack are the C5 and C8 positions, as these are the least deactivated positions on the benzene portion of the isoquinoline core. youtube.comyoutube.com
Table 1: Predicted Reactivity at Various Positions of this compound
| Position | Predicted Reactivity | Rationale |
| C1 | Highly susceptible to nucleophilic attack | Activated by the electron-withdrawing difluoromethyl group and the ring nitrogen. |
| C3 | Susceptible to nucleophilic attack | Activated by the ring nitrogen. |
| C4 | Less reactive | Less activated for both nucleophilic and electrophilic attack compared to other positions. |
| C5 | Preferred site for electrophilic attack | Located on the more electron-rich benzene ring and meta to the deactivating bromo group. |
| C7 | Deactivated for electrophilic attack | Ortho to the deactivating bromo group. |
| C8 | Potential site for electrophilic attack | Located on the more electron-rich benzene ring. |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of specific C-H bonds adjacent to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org A DMG is a functional group that can coordinate to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org
In the context of this compound, while the bromine and difluoromethyl groups themselves are not typical DMGs, the nitrogen atom of the isoquinoline ring can act as a directing group. However, the strong electron-withdrawing nature of the substituents significantly acidifies the ring protons, potentially influencing the regioselectivity of metalation.
While specific DoM studies on this compound are not extensively reported, general principles suggest that lithiation could potentially be directed to the C5 or C7 positions by the bromo group, or to the C8 position by the nitrogen atom, although the latter is less common for isoquinolines. The outcome of such reactions would be highly dependent on the specific organolithium base used and the reaction conditions. rsc.org
Cross-Coupling Chemistry Involving this compound
The bromine atom at the 6-position of this compound serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal and materials chemistry for the construction of complex molecular architectures. The C-Br bond is more reactive than C-H bonds in these catalytic cycles, allowing for selective functionalization.
Common cross-coupling reactions that can be envisaged for this substrate include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C6 position.
Heck-Mizoroki Coupling: Palladium-catalyzed reaction with alkenes to introduce a vinyl group at the C6 position.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to form an alkynyl-substituted isoquinoline.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to introduce a nitrogen-based functional group at the C6 position.
Stille Coupling: Palladium-catalyzed reaction with organostannanes.
Negishi Coupling: Palladium- or nickel-catalyzed reaction with organozinc reagents.
The difluoromethyl group at the C1 position is expected to remain intact under typical cross-coupling conditions, allowing for the synthesis of a diverse library of 6-substituted-1-(difluoromethyl)isoquinolines. The electronic properties of the substrate, influenced by both the bromine and difluoromethyl groups, can affect the efficiency and outcome of these cross-coupling reactions.
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-1-(difluoromethyl)isoquinoline |
| Heck-Mizoroki | R-CH=CH₂ | Pd(OAc)₂, PPh₃, Et₃N | 6-Alkenyl-1-(difluoromethyl)isoquinoline |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-1-(difluoromethyl)isoquinoline |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOt-Bu | 6-Amino-1-(difluoromethyl)isoquinoline |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 6-Alkyl/Aryl-1-(difluoromethyl)isoquinoline |
| Negishi | R-ZnCl | Pd(PPh₃)₄ | 6-Alkyl/Aryl-1-(difluoromethyl)isoquinoline |
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium complex. libretexts.orgwikipedia.org For this compound, the C(sp²)-Br bond at the 6-position is an excellent electrophilic partner for this transformation, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl substituents.
The catalytic cycle generally begins with the oxidative addition of the C-Br bond to a palladium(0) species, forming a Pd(II) intermediate. yonedalabs.com This is followed by transmetalation with a boronic acid or its ester derivative in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. wikipedia.orgyonedalabs.com The reactivity order for halides in Suzuki couplings is typically I > Br > Cl, making the 6-bromo position highly suitable for selective functionalization. fishersci.co.uk
A variety of catalysts, ligands, and bases can be employed, with the choice often depending on the specific coupling partners. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) complexes like PdCl₂(dppf) that form the active Pd(0) species in situ. yonedalabs.com Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used to activate the organoboron reagent. fishersci.co.uk
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | >90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 85-95 |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 80-90 |
| 4 | Potassium vinyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | THF/H₂O | 80 | 75-85 |
Note: The data in this table are representative examples based on typical conditions for Suzuki-Miyaura reactions of bromo-substituted heterocycles and are not from direct experimental results on this compound.
Sonogashira Coupling Reactions
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes. wikipedia.org This reaction is characteristically co-catalyzed by palladium and copper(I) salts. organic-chemistry.org The 6-bromo position of this compound readily participates in this reaction, enabling the synthesis of various 6-alkynylisoquinoline derivatives. These products are valuable intermediates for pharmaceuticals, organic materials, and natural product synthesis. wikipedia.org
The widely accepted mechanism involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, oxidative addition of the aryl bromide to a Pd(0) complex occurs, similar to the Suzuki reaction. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of an amine base (like triethylamine (B128534) or diisopropylamine) to form a copper(I) acetylide species. libretexts.org This copper acetylide then undergoes transmetalation with the Pd(II)-aryl intermediate. Subsequent reductive elimination from the palladium center yields the coupled arylalkyne product and regenerates the Pd(0) catalyst. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov
Table 2: Representative Conditions for Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT-50 | >90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | RT | 85-95 |
| 3 | 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | Acetonitrile (B52724) | 60 | 80-90 |
| 4 | Propargyl alcohol | PdCl₂(dppf) | CuI | K₂CO₃ | Dioxane | 80 | 75-85 |
Note: The data in this table are representative examples based on typical conditions for Sonogashira reactions of bromo-substituted heterocycles and are not from direct experimental results on this compound.
Other Palladium- and Copper-Catalyzed Transformations
Beyond Suzuki and Sonogashira reactions, the C-Br bond at the 6-position is amenable to a range of other palladium- and copper-catalyzed transformations. These reactions further underscore the utility of this compound as a versatile building block.
Heck Coupling: This reaction allows for the coupling of the aryl bromide with alkenes to form substituted olefins. The process is typically catalyzed by palladium complexes like Pd(OAc)₂ in the presence of a phosphine (B1218219) ligand and a base.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines. This is a crucial transformation for the synthesis of many nitrogen-containing pharmaceutical compounds.
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form C-O, C-N, and C-S bonds by reacting the aryl bromide with alcohols, amines, or thiols, respectively. Modern variations often use palladium catalysts or improved ligand systems for copper to achieve higher yields under milder conditions.
Cyanation: The introduction of a nitrile group can be achieved through palladium- or copper-catalyzed reaction with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN).
These reactions significantly expand the synthetic possibilities, allowing for the introduction of diverse functional groups at the 6-position of the isoquinoline core.
Functional Group Interconversions on the Difluoromethyl Group
The difluoromethyl (-CHF₂) group is generally considered a metabolically robust and chemically stable functional group. Its role is often as a bioisostere for a hydroxyl (-OH) or thiol (-SH) group, where it can participate in hydrogen bonding while resisting metabolic oxidation.
Direct chemical transformations of the Ar-CHF₂ group on the isoquinoline scaffold are not well-documented in the literature. This is largely because the C-F bond is exceptionally strong, and the C-H bond of the difluoromethyl group is not particularly reactive under standard conditions. Transformations such as hydrolysis to an aldehyde (Ar-CHO) or further fluorination to a trifluoromethyl (Ar-CF₃) group would require harsh conditions or highly specialized reagents that could compromise the integrity of the isoquinoline ring.
Therefore, the -CHF₂ group in this compound is best regarded as a stable, non-reactive entity during the functionalization of the C-Br bond. Its primary contribution is electronic, acting as a moderate electron-withdrawing group that influences the reactivity of the aromatic system. The lack of facile interconversions is a key feature that makes the -CHF₂ group attractive for applications in medicinal chemistry.
Radical Reactions and Their Application
Radical chemistry offers unique pathways for the synthesis and functionalization of heterocyclic compounds. In the context of this compound, radical reactions can be considered from two perspectives: reactions involving the existing functional groups and the use of radical processes to synthesize the molecule itself.
The introduction of a difluoromethyl group onto a heteroaromatic core is frequently achieved via a radical mechanism. rsc.org This involves the generation of a difluoromethyl radical (•CHF₂) from a suitable precursor, which then adds to the heterocycle. mdpi.com This approach highlights the application of radical chemistry in synthesizing molecules like the title compound.
Regarding the reactivity of this compound itself, the C-Br bond is susceptible to radical cleavage under certain conditions, such as photolysis or reaction with radical initiators. This could potentially be used in radical-radical cross-coupling reactions. The C-H bond of the -CHF₂ group, being adjacent to the aromatic ring (a benzylic-type position), could also undergo hydrogen atom abstraction (HAT) to form an α,α-difluoro-1-isoquinolyl-methyl radical. However, this process is generally less favorable than reactions involving the weaker C-Br bond.
Radical C-H difluoromethylation of heteroarenes is a prominent application, demonstrating the utility of the •CHF₂ radical. mdpi.comjlu.edu.cn Various reagents have been developed to serve as •CHF₂ radical precursors under photoredox catalysis or other initiation methods.
Table 3: Selected Precursors for the Generation of Difluoromethyl Radicals (•CHF₂) for Synthetic Applications
| Entry | Radical Precursor | Initiation Method | Comments |
| 1 | Difluoromethyl Heteroaryl-Sulfones | Visible Light Photoredox Catalysis mdpi.com | Efficient for C-H difluoromethylation of heteroarenes. |
| 2 | Bromodifluoroacetamides | Photocatalysis (Ir(ppy)₃) mdpi.com | Used in radical cascade reactions. |
| 3 | N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Photocatalysis (Ir(ppy)₃) mdpi.com | Decomposes to release •CHF₂ radicals. |
| 4 | Difluoromethyltriphenylphosphonium Bromide | Photocatalysis acs.org | Serves as a practical and scalable •CHF₂ source. |
Note: This table describes methods to generate •CHF₂ radicals for the synthesis of difluoromethylated compounds, illustrating the application of radical chemistry in this area.
Computational and Theoretical Characterization of 6 Bromo 1 Difluoromethyl Isoquinoline
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods model the distribution of electrons and predict reactivity, stability, and intermolecular interaction potential.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Energy
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 6-bromo-1-(difluoromethyl)isoquinoline, DFT calculations, likely employing a basis set such as B3LYP/6-31+G(d,p), would be used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO represents the region from which an electron is most easily donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most receptive to accepting an electron, highlighting sites for nucleophilic attack. In this compound, the HOMO is expected to be distributed primarily across the fused aromatic ring system, while the LUMO would likely be concentrated around the electron-withdrawing difluoromethyl group and the nitrogen-containing pyridine (B92270) ring. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For similar isoquinoline (B145761) structures, these calculated energy values provide a quantitative measure of electronic stability. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | -6.15 | Electron-donating capability |
| LUMO Energy | -1.95 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.20 | Chemical reactivity and stability |
Note: These values are illustrative and based on typical results for similar heterocyclic compounds.
Analysis of Electrostatic Potential Surfaces
A Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP surface is generated from DFT calculations and maps the electrostatic potential onto the molecule's electron density surface.
For this compound, the MEP analysis would reveal specific regions of varying electron density:
Negative Potential (Red/Yellow): These electron-rich areas are prone to electrophilic attack. Such regions would be expected around the electronegative nitrogen atom of the isoquinoline ring and potentially the fluorine atoms of the difluoromethyl group.
Positive Potential (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The hydrogen atom of the difluoromethyl group and the hydrogen atoms on the aromatic rings would likely exhibit positive potential.
Neutral Potential (Green): These regions represent areas of relatively balanced charge, typically the carbon backbone of the aromatic rings.
This analysis provides a visual guide to the molecule's reactivity, highlighting the sites most likely to engage in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity or material properties.
Spectroscopic Property Predictions and Interpretations
Computational methods are extensively used to predict and help interpret experimental spectra, providing a powerful link between a molecule's structure and its spectroscopic signature.
Computational Elucidation of Nuclear Magnetic Resonance (NMR) Spectra
While experimental NMR provides the definitive structure, computational methods can predict the NMR spectra (¹H, ¹³C, ¹⁹F) with considerable accuracy. Using DFT calculations, it is possible to estimate the chemical shifts of each nucleus in this compound.
The predicted chemical shifts would be influenced by the electronic environment of each atom. For instance:
The protons on the aromatic rings would have their shifts influenced by the electron-withdrawing effects of the bromine atom and the heterocyclic nitrogen.
The proton of the difluoromethyl group (-CHF₂) would exhibit a characteristic shift and a large coupling constant to the two adjacent fluorine atoms.
The ¹⁹F NMR spectrum would be simple, showing a doublet due to coupling with the single proton.
The ¹³C NMR spectrum would show distinct signals for each carbon, with the carbon of the difluoromethyl group and the carbons bonded to bromine and nitrogen showing significant shifts from standard aromatic values.
These predicted spectra serve as a valuable reference for assigning peaks in experimentally obtained data and confirming the compound's structure.
Predicted Mass Spectrometry Fragmentation Patterns
Mass spectrometry (MS) is a key analytical technique for determining molecular weight and structural features through fragmentation analysis. Computational predictions can help to rationalize the fragmentation patterns observed in an MS experiment. For this compound, online prediction tools and knowledge from similar structures can provide insight. uni.lu
The PubChem database provides predicted collision cross-section (CCS) values for various adducts of the molecule. uni.lu The CCS is a measure of the ion's size and shape in the gas phase and is a useful parameter in ion mobility-mass spectrometry.
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 257.97246 | 146.4 |
| [M+Na]⁺ | 279.95440 | 159.3 |
| [M-H]⁻ | 255.95790 | 150.1 |
| [M+NH₄]⁺ | 274.99900 | 166.9 |
| [M+K]⁺ | 295.92834 | 147.4 |
| Data sourced from PubChem, calculated using CCSbase. uni.lu |
Based on studies of isoquinoline alkaloids, the fragmentation in collision-induced dissociation (CID) would likely proceed through several key pathways. nih.govresearchgate.net Common fragmentation patterns for isoquinoline-type structures involve the cleavage of bonds on the ring system or the loss of substituents. nih.gov For this compound, likely fragmentation pathways would include:
Loss of the difluoromethyl group (•CHF₂).
Loss of a bromine radical (•Br).
Cleavage of the isoquinoline ring system, such as the loss of HCN, a common fragmentation for quinolines and isoquinolines. rsc.org
These predicted fragments help in the structural elucidation of the compound and its metabolites or degradation products.
Conformational Analysis and Molecular Dynamics Simulations
While the isoquinoline ring system is rigid, the substituent at the 1-position introduces conformational flexibility. The single bond between the isoquinoline C1 carbon and the carbon of the difluoromethyl group allows for rotation, meaning the -CHF₂ group can adopt various spatial orientations relative to the ring.
Conformational analysis , typically performed using DFT, would identify the most stable (lowest energy) conformers. The orientation of the C-H bond of the difluoromethyl group relative to the plane of the isoquinoline ring would be a key dihedral angle to study.
Molecular dynamics (MD) simulations can provide a deeper understanding of the compound's dynamic behavior over time. nih.govacs.org By simulating the motion of all atoms in the molecule, often in the presence of a solvent like water or chloroform, MD can reveal:
The relative populations of different conformers at a given temperature.
The energy barriers for rotation between conformers.
The stability of intermolecular interactions, such as hydrogen bonds with solvent molecules. acs.org
Such simulations are crucial for understanding how the molecule might fit into a protein's active site or how it might pack in a crystal lattice, providing a bridge between its static structure and its function in a dynamic environment.
Investigation of Preferred Conformations and Flexibility
Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule to identify its most stable conformations. researchgate.net By systematically rotating the C-C bond between the isoquinoline C1 and the difluoromethyl group, a series of conformers can be generated. The relative energies of these conformers are then calculated to determine the most energetically favorable spatial arrangements.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C1-C-H) (degrees) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 60 | 0.00 |
| B | 180 | 1.5 |
| C | -60 | 0.00 |
Note: The data in this table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated DFT calculations.
The flexibility of the molecule is primarily associated with the torsional motion of the difluoromethyl group. The energy barriers between the stable conformers, which can be calculated as the energy of the transition state for rotation, would provide insight into the molecule's rigidity at different temperatures.
Role of Stereochemistry in Molecular Recognition
While this compound itself is not chiral, the spatial arrangement of the difluoromethyl group can play a crucial role in how the molecule interacts with biological macromolecules, such as enzymes or receptors. acs.org The specific, preferred conformations dictate the three-dimensional shape of the molecule and the presentation of its functional groups for intermolecular interactions.
In the context of molecular recognition, the fluorine atoms of the difluoromethyl group can act as weak hydrogen bond acceptors. The orientation of these fluorine atoms, determined by the molecule's conformation, will influence its ability to form favorable interactions within a protein's binding pocket. Similarly, the bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly recognized as important in drug design.
Computational docking simulations are a powerful tool to investigate these interactions. nih.govnih.gov By docking the low-energy conformers of this compound into the active site of a target protein, researchers can predict the most likely binding mode and identify key intermolecular interactions. The results of such simulations can explain the biological activity of the compound and guide the design of more potent analogs.
Reaction Pathway Analysis through Transition State Modeling
Understanding the synthetic pathways to this compound and its subsequent reactions can be greatly enhanced through computational modeling of reaction mechanisms. acs.orgpharmaguideline.com Transition state theory and computational quantum mechanics allow for the detailed examination of the energy profile of a reaction, including the identification of reactants, products, intermediates, and, most importantly, transition states.
For instance, a plausible synthetic route to isoquinoline derivatives is the Bischler-Napieralski reaction. pharmaguideline.com Computational modeling of this reaction for this compound would involve identifying the structures and energies of all stationary points along the reaction coordinate.
Activation Energies and Reaction Kinetics
The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, is a critical parameter that governs the reaction rate. Computational chemistry provides a means to calculate these activation energies. nih.gov By locating the transition state structure for a given reaction step, its energy can be computed, and the activation barrier can be determined.
Table 2: Hypothetical Activation Energies for a Postulated Reaction of this compound
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Step 1: Intermediate Formation | TS1 | 15.2 |
| Step 2: Cyclization (Rate-Determining) | TS2 | 25.8 |
| Step 3: Aromatization | TS3 | 8.5 |
Note: This data is for illustrative purposes and represents a hypothetical reaction pathway. Actual values would depend on the specific reaction being studied.
These computationally derived activation energies can be used in the Arrhenius equation to estimate reaction rate constants at different temperatures, providing a deeper understanding of the reaction kinetics.
Mechanistic Insights from Computational Studies
Computational studies offer a molecular-level view of the reaction mechanism that is often inaccessible through experimental means alone. acs.org By visualizing the geometry of the transition state, chemists can understand the precise arrangement of atoms as bonds are broken and formed. This provides invaluable mechanistic insights.
For example, in a nucleophilic substitution reaction at the C1 position, computational modeling could reveal whether the reaction proceeds through a concerted or a stepwise mechanism. It could also elucidate the role of solvents or catalysts in stabilizing the transition state and influencing the reaction outcome.
Furthermore, analysis of the electronic structure of the transition state can reveal the flow of electrons during the reaction, providing a detailed picture of the bond-forming and bond-breaking processes. This level of detail is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.
Structure Activity Relationship Sar Studies of 6 Bromo 1 Difluoromethyl Isoquinoline Derivatives
Impact of Bromine Position and Nature of Halogen Substitution on Activity
The position and type of halogen substituent on the isoquinoline (B145761) ring are critical determinants of biological activity. Studies on various quinoline (B57606) and isoquinoline derivatives have demonstrated that both the location and the nature of the halogen can significantly modulate the compound's properties.
Halogens on the homocyclic (benzene) ring of isoquinoline generally behave similarly to a halobenzene. iust.ac.ir In contrast, halogens on the pyridine (B92270) ring exhibit different reactivity. iust.ac.ir Specifically, a halogen at the C-1 position of isoquinoline is highly susceptible to nucleophilic substitution, similar to α- and γ-halopyridines. iust.ac.ir
The position of bromine substitution on the fused benzene (B151609) ring also plays a pivotal role. Electrophilic substitution reactions, such as bromination, on the isoquinoline ring typically occur at the C-5 and C-8 positions. arsdcollege.ac.inuomustansiriyah.edu.iqquimicaorganica.org For instance, bromination of isoquinoline in concentrated sulfuric acid with N-bromosuccinimide (NBS) selectively yields 5-bromoisoquinoline. researchgate.net Further bromination can lead to 5,8-dibromo and subsequently 5,7,8-tribromo derivatives. researchgate.net The specific substitution pattern is crucial; for example, in a series of brominated quinolines, compounds with bromine at the C-5 and C-7 positions showed significant antiproliferative activity, whereas those with substitutions at C-3, C-6, and C-8 did not. nih.gov This highlights the sensitivity of biological activity to the precise placement of the halogen.
The nature of the halogen itself is also a key factor. While direct comparisons involving 6-bromo-1-(difluoromethyl)isoquinoline are limited, broader studies on halogenated quinolines and isoquinolines indicate that different halogens (e.g., fluorine, chlorine, bromine) can lead to varied biological outcomes due to their distinct electronic and steric properties. nih.govnih.gov
Role of the Difluoromethyl Group in Molecular Interactions
The difluoromethyl (-CF2H) group is a unique substituent in medicinal chemistry, often considered a lipophilic hydrogen bond donor. researchgate.neth1.co Its presence at the C-1 position of the isoquinoline ring introduces specific electronic, lipophilic, and steric properties that can profoundly influence molecular interactions.
Electronic and Lipophilic Contributions of -CF2H
The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This electronic pull can influence the pKa of the isoquinoline nitrogen and modulate the electron density of the entire ring system, thereby affecting its binding affinity to biological targets. mdpi.comnih.gov
From a lipophilicity standpoint, the -CF2H group is generally considered to enhance a molecule's ability to pass through cell membranes. researchgate.netresearchgate.net However, its contribution to lipophilicity can be complex and context-dependent. researchgate.netbohrium.com The -CF2H group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or even methyl (-CH3) groups, but with a different balance of lipophilicity and hydrogen bonding potential. researchgate.netresearchgate.net It is considered a lipophilic hydrogen bond donor, capable of forming weak C-H···O hydrogen bonds, which can contribute to target binding. nih.govbohrium.com The hydrogen bond donating capacity of the CF2H group is influenced by its molecular environment. bohrium.com
Steric Effects and Conformational Preferences
The presence of the -CF2H group can also dictate conformational preferences. nih.govrsc.org The orientation of the C-H bond within the difluoromethyl group relative to the rest of the molecule can be influenced by solvent and intramolecular interactions, which in turn can affect its biological activity. nih.gov Computational studies have shown that the conformational preference of a difluoromethyl group can be governed by dipole stabilization. nih.gov
Influence of Substituents at Other Positions of the Isoquinoline Scaffold
The biological activity of this compound derivatives can be further fine-tuned by introducing substituents at other positions on the isoquinoline ring system.
Modifications at the C-1 Position
The C-1 position of the isoquinoline ring is particularly reactive towards nucleophilic substitution. iust.ac.irarsdcollege.ac.in This allows for the introduction of a wide variety of substituents. The nature of the substituent at C-1 significantly impacts the molecule's properties. For example, the introduction of different alkyl or aryl groups can alter steric bulk, lipophilicity, and electronic distribution. iust.ac.ir In some cases, steric hindrance at the C-1 position can prevent certain reactions from occurring. acs.org
Substitutions on the Fused Benzene Ring
Substituents on the fused benzene ring (positions C-5, C-6, C-7, and C-8) also play a crucial role in determining the pharmacological profile. Electrophilic substitution reactions on the isoquinoline ring primarily occur on the benzene ring, with the C-5 and C-8 positions being the most favored. arsdcollege.ac.inuomustansiriyah.edu.iqquimicaorganica.orgalmerja.com
The electronic nature of these substituents is critical. Electron-donating groups can increase the electron density of the ring system, potentially affecting its interaction with biological targets. Conversely, electron-withdrawing groups can decrease electron density. ijcsi.pronih.gov Studies on various isoquinoline and quinoline derivatives have shown that the placement of substituents on the benzene ring can significantly affect their biological activities, such as anticancer and antimicrobial effects. nih.govrsc.orgnih.gov For instance, the presence of a methylenedioxy group at C-5 and C-6 and an oxygen-containing substituent at C-7 were found to be important for the activity of certain benzylisoquinoline alkaloids. rsc.org
Establishment of Quantitative Structure-Activity Relationships (QSAR)
QSAR studies involve the use of statistical methods to correlate the chemical structures of a series of compounds with their biological activities. rsc.orgnih.gov These models are powerful tools for predicting the activity of novel compounds before they are synthesized, thereby saving time and resources in the drug discovery process. nih.govmdpi.com The development of a QSAR model typically involves the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. nih.gov These descriptors are then used to build a mathematical equation that relates them to the observed biological activity. mdpi.com The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques to ensure its reliability. rsc.org
For a hypothetical series of this compound derivatives, a QSAR study would involve synthesizing a range of analogs with modifications at various positions on the isoquinoline core or the difluoromethyl group. The biological activity of these compounds against a specific target would be determined, and this data would be used to construct a QSAR model. However, no such studies detailing these steps for the specified compound are currently available.
Exploration of Biological Activities of 6 Bromo 1 Difluoromethyl Isoquinoline and Its Analogues Excluding Clinical Human Trials and Safety
In Vitro Studies on Molecular Targets and Cellular Pathways
The diverse biological effects of isoquinoline (B145761) derivatives are often rooted in their ability to interact with specific enzymes and receptors, thereby modulating cellular functions. This subsection details the in vitro studies that have elucidated these interactions for various analogues.
Enzyme Inhibition Studies (e.g., Kinases, Topoisomerase I)
Isoquinoline analogues have been identified as potent inhibitors of various protein kinases, enzymes that play crucial roles in cellular signaling and are often dysregulated in diseases like cancer. The isoquinoline sulfonamide structure was among the first synthetic protein kinase inhibitors to be developed. nih.gov These compounds established the druggability of the ATP binding site, and crystal structures of their complexes with protein kinases like PKA have revealed how they can mimic ATP while also being optimizable for higher potency and selectivity. nih.gov
A study on pyrazolo[3,4-g]isoquinoline derivatives revealed their potential as kinase inhibitors. The introduction of a bromine atom at the 8-position was found to be detrimental to Haspin inhibition, while an alkyl group at the 4-position altered the kinase inhibition profiles, with a preference for inhibiting CLK1, CDK9, and GSK3. nih.govresearchgate.net For instance, nitro analogues demonstrated the most significant inhibition against Haspin, CLK1, DYRK1A, and CDK9. nih.gov
Interactive Table: Kinase Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Analogues nih.gov
| Compound | Target Kinase | IC50 (nM) |
| 1b | Haspin | 57 |
| 1c | Haspin | 66 |
| 2c | Haspin | 62 |
| 3c | CLK1 | 218-363 |
| 3c | CDK9 | 218-363 |
| 3c | GSK3 | 218-363 |
| 3d | CLK1 | 218-363 |
| 3d | CDK9 | 218-363 |
| 3d | GSK3 | 218-363 |
Furthermore, pyrrolo[2,1-a]isoquinoline analogues have shown inhibitory activity against a panel of protein kinases relevant to cancer and neurodegenerative diseases. For example, the lamellarin-N alkaloid and its synthetic analogue 47 displayed potent inhibition of the T790M/L858R mutant of a kinase with an IC50 value of 31.8 nM. rsc.org The isomer (aR) (38) exhibited potent but non-selective inhibition across several kinases, while its isomer (aS) (37) was more selective for GSK-3α/β, PIM1, and DYRK1A. rsc.org
Interactive Table: Kinase Inhibitory Profile of Pyrrolo[2,1-a]isoquinoline Analogues rsc.org
| Compound | Target Kinase(s) | IC50 (µM) |
| (aR) (38) | CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, GSK-3α/β, PIM1, DYRK1A, CLK3 | 0.024–0.21 |
| (aS) (37) | GSK-3α/β, PIM1, DYRK1A | 0.22–0.44 |
Topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for cancer therapy. Several isoquinoline-based compounds, particularly indenoisoquinolines , have been developed as potent topoisomerase I (Top1) inhibitors. nih.govnih.govacs.org These compounds stabilize the Top1-DNA cleavage complex to a greater extent than the well-known inhibitor camptothecin (B557342) and possess greater chemical stability. nih.govmdpi.com The inhibitory activity of these molecules is influenced by the substitution pattern on the isoquinoline ring. For instance, the introduction of electron-withdrawing nitro groups into the isoquinoline ring of indenoisoquinolines resulted in potent Top1 inhibitors with sub-micromolar cytotoxicity. nih.gov
A copper(II) complex of an indenoisoquinolinetriamine, WN198 , demonstrated dose-dependent inhibition of topoisomerase I, starting at a concentration of 1 μM and reaching optimal efficiency at 2 μM. mdpi.com This was an improvement over the parent compound, WN191 , which only began to show inhibition at 2 μM. mdpi.com Furthermore, WN198 was capable of inducing DNA breaks. mdpi.com
Pyrazolo[4,3-f]quinoline derivatives have also been investigated for their topoisomerase inhibitory activity. While compounds 2E and 2P were weak inhibitors of Topo I compared to camptothecin, compound 2E was a highly active inhibitor of Topo IIα, with an 88.3% inhibition of the enzyme's catalytic activity, similar to the positive control etoposide. mdpi.com
Interactive Table: Topoisomerase Inhibition by Isoquinoline Analogues mdpi.commdpi.com
| Compound | Target Enzyme | Inhibitory Concentration | % Inhibition |
| WN198 | Topoisomerase I | 1 µM (starts) | - |
| WN198 | Topoisomerase I | 2 µM (optimal) | - |
| WN191 | Topoisomerase I | 2 µM (starts) | - |
| 2E | Topoisomerase I | - | ~14.4% |
| 2P | Topoisomerase I | - | ~12.3% |
| 2E | Topoisomerase IIα | - | 88.3% |
| 2P | Topoisomerase IIα | - | Inactive |
| Camptothecin | Topoisomerase I | - | 86.7% |
| Etoposide | Topoisomerase IIα | - | 89.6% |
Receptor Binding Profiling (e.g., Adrenoceptor, Calcium Channel)
While extensive research has focused on the enzyme inhibitory properties of isoquinoline analogues, information regarding their specific receptor binding profiles is more limited in the provided context. However, the broader class of indenoisoquinolines has been shown to have an expanding scope of biological targets beyond topoisomerases, including the Retinoid X Receptor (RXR) and the estrogen receptor, suggesting potential interactions with nuclear receptors. acs.org Further targeted studies are necessary to delineate the specific receptor binding affinities of 6-bromo-1-(difluoromethyl)isoquinoline and its close analogues.
Modulation of Cellular Processes (e.g., Protein Synthesis, Cell Growth)
The inhibition of key enzymes by isoquinoline analogues translates into significant effects on cellular processes. For example, the kinase-inhibiting pyrazolo[3,4-g]isoquinolines have been shown to impact cell growth due to their role in regulating the cell cycle. researchgate.net Similarly, the topoisomerase-inhibiting indenoisoquinolines disrupt DNA replication and lead to cell death, highlighting their potent anti-proliferative effects. nih.govnih.gov
A new class of alkynyl isoquinolines has been shown to perturb cell wall and nucleic acid biosynthesis in Staphylococcus aureus. nih.gov These findings indicate that isoquinoline derivatives can interfere with fundamental cellular processes necessary for cell viability and proliferation.
Antimicrobial Activity Investigations (In Vitro)
In addition to their effects on eukaryotic cells, isoquinoline derivatives have demonstrated significant antimicrobial properties against a range of pathogens.
In vitro studies have identified alkynyl isoquinolines as potent bactericidal agents against a variety of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Representative compounds, HSN584 and HSN739 , not only exhibited strong bactericidal activity but were also able to reduce the load of intracellular MRSA in macrophages. nih.govnih.gov These compounds demonstrated a low propensity for the development of resistance. nih.gov The mechanism of action for HSN584 is believed to involve the perturbation of cell wall and nucleic acid biosynthesis. nih.govnih.gov
6-bromoindolglyoxylamide derivatives , which share the bromo-substitution pattern, have shown intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus intermedius. nih.gov One of the polyamine derivatives in this series also displayed the ability to enhance the activity of antibiotics against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov The mechanism for the most potent compound in this series was attributed to the rapid permeabilization and depolarization of the bacterial membrane. nih.gov
Antibacterial Efficacy Against Bacterial Strains (Gram-positive/negative)
Another class of related compounds, alkynyl isoquinolines, has demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA) strains. nih.gov These compounds were also shown to be effective against intracellular MRSA within macrophages. nih.gov The isoquinoline moiety was found to be vital for the potent antibacterial activity of these molecules. nih.gov
While these findings on analogues are promising, the absence of specific data for this compound means its efficacy against Gram-positive and Gram-negative bacteria remains unknown.
Antifungal Efficacy Against Fungal Strains
The antifungal potential of isoquinoline and quinoline (B57606) derivatives has been an area of active investigation. However, no studies were identified that specifically assessed the antifungal efficacy of this compound.
Antitubercular Activity Assessments (In Vitro)
The fight against tuberculosis has led to the exploration of various chemical scaffolds, including quinolones. Several new quinolone compounds have been tested against Mycobacterium tuberculosis. For example, ciprofloxacin, ofloxacin, CI-934, and A56620 have shown mode MICs of 1.0 mg/L against isoniazid-susceptible organisms. nih.gov Strains resistant to isoniazid (B1672263) and other antituberculous drugs were generally inhibited at similar concentrations. nih.gov These findings suggest that certain quinolones could be potential therapeutic agents for tuberculosis. nih.gov
However, there is no available data on the in vitro antitubercular activity of this compound against Mycobacterium tuberculosis.
Antiviral Activity Evaluations (In Vitro)
The isoquinoline framework is present in a number of compounds with demonstrated antiviral properties. For example, some isoquinoline alkaloids isolated from Thalictrum species have been shown to inhibit the reproduction of the influenza virus in vitro. nih.gov One particular compound, (-)-thalimonine, was effective at concentrations between 0.1 and 6.4 µM. nih.gov
Furthermore, a high-throughput screening of a chemical library identified an isoquinolone derivative as a potent inhibitor of both influenza A and B viruses, with 50% effective concentration (EC50) values ranging from 0.2 to 0.6 µM. nih.gov Subsequent research on this and related compounds has aimed to optimize the antiviral activity while reducing cytotoxicity. nih.gov
Despite these examples within the broader class of isoquinolines, no specific in vitro antiviral evaluations for this compound have been reported in the searched scientific literature.
Mechanism of Action Elucidation at a Molecular Level
Understanding the mechanism of action at a molecular level is critical for drug development. For some isoquinoline analogues, progress has been made in this area.
Target Identification and Validation
For certain antiviral isoquinolone derivatives, studies have indicated that they function by inhibiting the viral RNA polymerase, a key enzyme in the replication of influenza viruses. nih.gov This was determined through time-of-addition experiments which showed that the compound was effective when added at various points after the initial viral adsorption, pointing towards an impact on a post-entry step like genome replication. nih.gov
However, without specific research on this compound, its molecular targets remain unidentified.
Cellular Pathway Interrogation
The cellular pathways affected by isoquinoline analogues are diverse. Some isoquinoline alkaloids have been reported to interfere with signal transduction pathways by affecting protein kinases. internationalscholarsjournals.com For certain antiviral isoquinolones, their inhibitory effect on viral RNA polymerase directly impacts the viral replication pathway within the host cell. nih.gov
Again, the absence of studies on this compound means that there is no information on the cellular pathways it might modulate.
Emerging Research Directions and Intellectual Property Landscape
Development of Advanced Synthetic Methodologies
The synthesis of highly functionalized isoquinolines like 6-bromo-1-(difluoromethyl)isoquinoline is an area of active research, with a focus on improving efficiency, sustainability, and scalability. nih.govacs.org
Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. tandfonline.com For isoquinoline (B145761) synthesis, this has led to the development of multicomponent reactions (MCRs) and solvent-free reaction conditions. MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. tandfonline.com Another green approach involves performing reactions in environmentally benign solvents like water or, ideally, under solvent-free conditions, which significantly reduces the generation of toxic waste. tandfonline.com
The introduction of the difluoromethyl group also benefits from green chemistry innovations. For instance, the use of fluoroform (CHF₃) as a difluoromethylating agent in continuous flow processes represents a highly atom-efficient and sustainable method compared to traditional reagents. rsc.org
Key Green Chemistry Principles in Isoquinoline Synthesis
| Principle | Application in Isoquinoline Synthesis | Source |
|---|---|---|
| Atom Economy | Use of multicomponent reactions (MCRs) to incorporate most atoms from reactants into the final product. | tandfonline.com |
| Safer Solvents | Performing reactions in water or under solvent-free conditions to avoid toxic organic solvents. | tandfonline.com |
| Catalysis | Employing efficient catalysts to enable reactions with higher selectivity and lower energy consumption. | iau.ir |
| Use of Renewable Feedstocks | Utilizing readily available and less hazardous starting materials, such as fluoroform for difluoromethylation. | rsc.org |
Flow chemistry, or continuous flow processing, has emerged as a transformative technology for chemical synthesis, offering significant advantages over traditional batch methods. mdpi.comsci-hub.se By performing reactions in a continuously flowing stream through a reactor, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing. springerprofessional.de This enhanced control leads to higher yields, cleaner reaction profiles, and dramatically improved safety, particularly for highly exothermic or hazardous reactions. mdpi.comspringerprofessional.de
For the synthesis of heterocyclic compounds like isoquinolines, flow chemistry is a "game changer," enabling processes that are difficult or dangerous to scale up in batch reactors. sci-hub.se The technology is considered a sustainable practice that facilitates the efficient and reproducible production of valuable chemical products, from laboratory scale to industrial manufacturing, making it ideal for ensuring the scalable supply of complex molecules like this compound. sci-hub.sespringerprofessional.de
Exploration of Novel Biological Targets for Isoquinoline Derivatives (excluding human trials)
Isoquinoline derivatives are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. amerigoscientific.commdpi.com Research into their derivatives has identified potent activity against targets implicated in cancer, viral infections, and neurological diseases.
A recent study published in 2024 identified novel isoquinoline derivatives as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes are critical targets in cancer immunotherapy as they are involved in creating an immunosuppressive tumor microenvironment. The lead compound from this study, 43b , demonstrated significant inhibitory activity at the nanomolar level in enzymatic assays. nih.gov Furthermore, in vivo studies in a B16-F10 melanoma tumor model showed that compound 43b had potent antitumor efficacy, highlighting the therapeutic potential of this class of inhibitors. nih.gov
Inhibitory Activity of Lead Isoquinoline Derivative 43b
| Target Enzyme | IC₅₀ (µM) | Biological Role | Source |
|---|---|---|---|
| IDO1 | 0.31 | Immune checkpoint regulation | nih.gov |
| TDO | 0.08 | Kynurenine pathway metabolism | nih.gov |
Other research has shown that substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives act as potent inhibitors of the influenza virus polymerase, a key enzyme for viral replication. mdpi.com The diverse biological activities of isoquinolines continue to make them a focus of preclinical research for developing new therapeutic agents. researchgate.netnih.gov
Application of this compound beyond Biological Contexts
The unique electronic and structural properties of isoquinolines also make them valuable in non-biological fields such as catalysis and material science. amerigoscientific.com
Isoquinoline derivatives have found applications as ligands in catalysis. amerigoscientific.com Their ability to coordinate with metal ions is utilized in the synthesis of metal-organic frameworks (MOFs), which are porous materials with significant applications in gas storage and catalysis. amerigoscientific.com The nitrogen atom in the isoquinoline ring acts as a binding site for metal centers, influencing the structure and catalytic activity of the resulting framework. Additionally, certain isoquinolines can play a direct role in catalytic processes, such as in iron-catalyzed cross-coupling reactions. researchgate.net The presence of bromo- and trifluoromethyl-substituted aryl fragments on a catalyst has been shown to be critical for facilitating key noncovalent interactions, such as halogen–π and π–π stacking, which can control the stereochemical outcome of a reaction. acs.org This suggests that the 6-bromo- and 1-(difluoromethyl)-substituents could impart unique and useful properties to the isoquinoline core if used as a ligand or catalyst.
In material science, isoquinoline derivatives are explored for the development of advanced materials with unique optical and electronic properties. amerigoscientific.com For example, dihydrothieno[2,3-c]isoquinoline derivatives have been synthesized and studied as luminescent materials. acs.org These compounds exhibit fluorescence and are of interest for applications in fluorescent sensors, optical recording systems, and organic light-emitting diodes (OLEDs). acs.org
Photophysical Properties of a Luminescent Dihydrothienoisoquinoline Derivative (He1-Ph-Cl)
| Property | Value | Source |
|---|---|---|
| Absorption (λabs) | 350 nm | acs.org |
| Emission (λem) | 480 nm | acs.org |
| Stokes Shift | 130 nm | acs.org |
| Quantum Yield (ΦF) | 0.40 | acs.org |
Furthermore, isoquinolines are used in the manufacturing of dyes and paints. wikipedia.org Specifically, bromo-substituted isoquinoline structures are known intermediates in the synthesis of solvent-soluble dyes. For instance, 6-bromo-3-methyl anthrapyridone, which contains a dibenz[f,ij]isoquinoline core, is an important precursor for manufacturing various dyes. chemicalbook.com This establishes a direct link between the structural motifs present in this compound and the field of dye chemistry.
Patent Landscape and Innovation Trends
The intellectual property landscape surrounding isoquinoline derivatives is dynamic, reflecting the significant interest in these scaffolds for drug discovery and materials science. While specific patent data for this compound is not extensively detailed in public records uni.lu, an analysis of the broader isoquinoline class reveals significant innovation trends.
Analysis of Patent Filings Related to Isoquinoline Derivatives
An examination of patent filings reveals a strong and sustained interest in isoquinoline derivatives within the pharmaceutical and chemical industries. datahorizzonresearch.comopenpr.com The core isoquinoline structure is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. rsc.orgnih.gov This has led to a large number of patents covering variously substituted isoquinoline compounds. google.com
Key areas of patent activity for isoquinoline derivatives include:
Novel Therapeutic Agents: A significant portion of patents focuses on new isoquinoline derivatives with potential applications in treating a wide range of diseases. These include cancer, neurological disorders, infectious diseases, and inflammatory conditions. datahorizzonresearch.comnih.govresearchoutreach.org For instance, patents describe isoquinoline derivatives as kinase inhibitors, which are crucial in cancer therapy. researchoutreach.orgnih.gov The development of compounds targeting the HER2 kinase is one such example. nih.gov
Synthetic Methodologies: There is a continuous drive to develop new, efficient, and scalable synthetic routes to access structurally diverse isoquinoline derivatives. nih.govgoogle.com Patents have been filed for processes that avoid hazardous reagents and allow for the production of specific isomers without the need for costly chromatographic separation. google.com This includes methods like transition-metal-catalyzed annulation reactions. mdpi.com
Agrochemicals: Isoquinoline derivatives are also being explored for their potential use in agriculture, for example, as effective and sustainable crop protection solutions. datahorizzonresearch.com
The patent literature indicates a focus on functionalizing the isoquinoline core at various positions to modulate biological activity. rsc.orgnih.gov The introduction of fluorine-containing groups, such as the difluoromethyl group in this compound, is a known strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. researchgate.netresearchgate.net
Identification of Emerging Patentable Technologies
Emerging trends in the patent landscape for isoquinolines point towards several key areas of innovation:
Fused Heterocyclic Systems: There is growing interest in creating more complex molecular architectures by fusing the isoquinoline core with other heterocyclic rings, such as pyrazole. acs.org These novel fused systems, like pyrazolo[3,4-f]isoquinolines, have shown important medicinal properties and represent a less explored area of chemical space, suggesting significant potential for new patents. acs.org
Targeted and Personalized Medicine: The development of isoquinoline-based compounds for personalized medicine and targeted therapies is a promising future direction. numberanalytics.com This involves designing molecules that act on specific biological targets with high potency and selectivity, potentially leading to more effective treatments with fewer side effects.
Advanced Materials: The unique optical and electrical properties of isoquinoline-based materials are being investigated for applications in emerging technologies. numberanalytics.com This includes their potential use in flexible electronics, such as organic light-emitting diodes (OLEDs), and in energy harvesting devices like solar cells. numberanalytics.com
Bioisosteric Replacement Strategies: The replacement of one part of a molecule with another that has similar physical or chemical properties (bioisosterism) is a key strategy. The use of the isoquinoline scaffold as a bioisostere for other rings, like quinoline (B57606), has led to the discovery of derivatives with enhanced and more selective biological activity, a patentable area of research. rsc.orgnih.gov
Future Perspectives in Isoquinoline Research
The future of isoquinoline research is bright, with numerous avenues for exploration and development. The versatility of the isoquinoline scaffold ensures its continued relevance in both medicinal chemistry and materials science. rsc.orgnumberanalytics.com
Future research will likely focus on several key areas:
Sustainable Synthesis: A major ongoing challenge is the development of more sustainable, cost-effective, and environmentally friendly methods for synthesizing isoquinoline derivatives. nih.govnumberanalytics.com This includes the use of biocatalysts, renewable starting materials, and energy-efficient reaction conditions, such as visible-light-induced reactions. nih.govnumberanalytics.com
Exploration of New Biological Targets: While isoquinolines have been studied for a wide range of biological activities, there is still vast potential to explore their effects on new and emerging therapeutic targets. nih.govnumberanalytics.com This includes investigating their potential in treating diseases that currently have limited treatment options. numberanalytics.com
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the structure of isoquinoline derivatives and their biological activity is crucial for the rational design of new and improved compounds. numberanalytics.com The systematic synthesis and screening of libraries of compounds, such as those based on the this compound framework, will be essential for elucidating these relationships. researchoutreach.org
Combination Therapies: Research into the use of isoquinoline-based compounds in combination with other drugs is a promising strategy, particularly in cancer treatment. numberanalytics.com This approach can enhance therapeutic efficacy and overcome drug resistance.
Advanced Functional Materials: The investigation of isoquinoline-based polymers and materials for applications in electronics and energy will continue to be an active area of research. numberanalytics.com The ability to tune the properties of these materials by modifying the isoquinoline structure opens up possibilities for creating novel devices with enhanced performance.
Q & A
Q. What are the optimal synthetic routes for preparing 6-bromo-1-(difluoromethyl)isoquinoline with high purity?
The synthesis of this compound typically involves halogenation and functionalization of the isoquinoline core. Key methods include:
- Nucleophilic substitution : Bromination at the 6-position using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .
- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce the difluoromethyl group, employing palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
Critical parameters include solvent choice (e.g., DMF or THF), reaction time (6–24 hours), and inert atmosphere to prevent decomposition. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- NMR spectroscopy : ¹H/¹³C NMR and 19F NMR to confirm substituent positions and fluorine environments .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (258.06 g/mol) and isotopic patterns .
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How do bromine and difluoromethyl groups influence the compound’s stability under varying storage conditions?
The bromine atom increases electrophilicity, while the difluoromethyl group enhances metabolic stability. Storage recommendations:
- Temperature : 2–8°C under inert atmosphere (argon or nitrogen) to prevent oxidation .
- Light sensitivity : Store in amber vials to avoid photodegradation, as fluorinated isoquinolines are prone to UV-induced reactions .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in biological data (e.g., enzyme inhibition vs. cytotoxicity) may arise from structural variations or assay conditions. Mitigation approaches:
- Systematic SAR studies : Compare derivatives with substituents at different positions (e.g., 5-bromo vs. 6-bromo analogs) to isolate activity drivers .
- Standardized assays : Use in vitro models (e.g., human 11β-HSD1 enzyme inhibition assays) with controlled pH and temperature to ensure reproducibility .
Q. How do substituent electronic effects (e.g., bromine position) impact the compound’s efficacy as a photocatalyst in borylation reactions?
The 6-bromo substituent lowers the reduction potential (−3.26 V for 6-NH₂ vs. −2.51 V for 6-CN in isoquinolines), enhancing electron-donating capacity. Experimental validation involves:
- Cyclic voltammetry : Measures reduction potentials to correlate with photocatalytic yields .
- Computational modeling : DFT calculations to predict charge distribution and frontier molecular orbitals .
Q. What in silico approaches can predict the binding affinity of this compound derivatives to enzymatic targets?
- Molecular docking : Tools like AutoDock Vina simulate interactions with targets (e.g., 11β-HSD1) using crystal structures (PDB ID: 4K1L) .
- Machine learning : Predict subcellular localization and toxicity using platforms like DeepLoc or Tox21 .
Q. How does fluorination at the 1-position alter the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
The difluoromethyl group improves:
- Lipophilicity : LogP increases by ~0.5 units, enhancing blood-brain barrier permeability .
- Metabolic stability : Resistance to cytochrome P450 oxidation due to fluorine’s electronegativity .
Methodological Considerations
Q. What precautions are critical when handling this compound in air-sensitive reactions?
Q. How can researchers optimize reaction yields in palladium-catalyzed cross-couplings involving this compound?
- Ligand selection : Bulky ligands (e.g., XPhos) reduce side reactions and improve regioselectivity .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .
Q. What are the limitations of current biological activity data for this compound, and how can they be addressed?
- Gaps : Limited in vivo studies and unclear mechanisms of apoptosis induction .
- Solutions : Collaborate with pharmacology labs for murine cancer models and transcriptomic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
